

Diethyl Formamidomalonate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Diethyl formamidomalonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **diethyl formamidomalonate**, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical Properties

Diethyl formamidomalonate, with the molecular formula $C_8H_{13}NO_5$, is a white crystalline solid.^{[1][2]} It serves as a key building block in the synthesis of various organic molecules, particularly amino acids and heterocyclic compounds.^[1] Its utility stems from the presence of a reactive formamido group and two ethoxycarbonyl groups attached to a central carbon atom.^[1]

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO ₅	[1][2]
Molecular Weight	203.19 g/mol	[1][2]
Appearance	White adhering crystalline powder	[2][3]
Melting Point	53-55 °C	[2][3][4][5]
Boiling Point	316.8 °C at 760 mmHg; 173-176 °C at 11 mmHg	[2][3][4][5]
Density	1.167 g/cm ³	[2][4]
Flash Point	165.7 °C	[2]
Refractive Index	1.445	[2]
Solubility	Moderately soluble in organic solvents like ethanol and dichloromethane.	[1]
pKa (Predicted)	11.85 ± 0.59	[2][3]
LogP	0.254	[2]

Spectroscopic Data

While specific spectra for **diethyl formamidomalonate** are not readily available in public databases, typical spectroscopic characteristics can be inferred from its structure and data for similar malonate derivatives.

- ¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the two ethyl groups. A singlet or a broad singlet for the formyl proton and another for the N-H proton would also be present, along with a characteristic signal for the alpha-carbon proton.
- ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the formyl carbonyl carbon, the alpha-carbon, and the carbons of the two ethyl groups.

- **Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester and amide functionalities. N-H stretching and C-H stretching vibrations will also be prominent.
- **Mass Spectrometry:** The mass spectrum would show the molecular ion peak, along with fragmentation patterns corresponding to the loss of ethoxy groups, the formyl group, and other characteristic fragments.

Reactivity and Synthetic Applications

Diethyl formamidomalonate is a versatile reagent that participates in a variety of chemical transformations. Its reactivity is centered around the active methylene proton, the formamido group, and the ester functionalities.

Key Reactions

- **Hydrolysis:** The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. The formamido group is also susceptible to hydrolysis, which can be advantageous for deprotection in certain synthetic routes.^[1]
- **Condensation Reactions:** The active methylene group can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones to form new carbon-carbon bonds.^[1]
- **Substitution:** The formyl group can be substituted with other functional groups, providing a pathway to a diverse range of derivatives.^[1]

Experimental Protocols

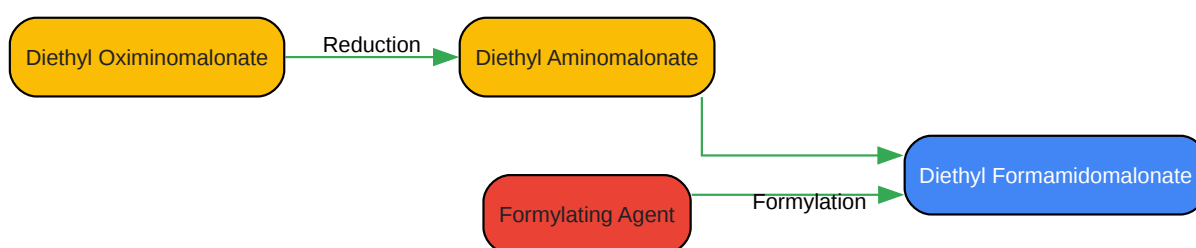
The following are generalized experimental protocols for key reactions involving **diethyl formamidomalonate**, based on established procedures for similar malonic esters.

Synthesis of Diethyl Formamidomalonate

A common method for the synthesis of **diethyl formamidomalonate** involves the formylation of diethyl aminomalonate.

Methodology:

- Preparation of Diethyl Aminomalonate: Diethyl aminomalonate can be prepared by the reduction of diethyl oximinomalonate.
- Formylation: Diethyl aminomalonate is then reacted with a formylating agent, such as ethyl formate or a mixture of formic acid and acetic anhydride, to yield **diethyl formamidomalonate**.
- Purification: The crude product is typically purified by recrystallization or column chromatography.



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Synthesis of **Diethyl Formamidomalonate**

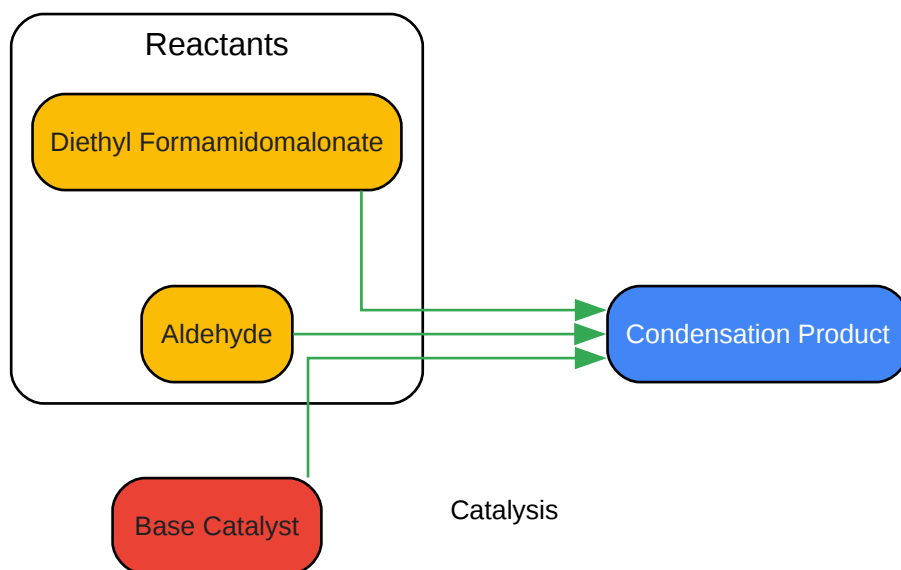
Knoevenagel Condensation with an Aldehyde

This protocol describes a typical Knoevenagel condensation reaction.

Methodology:

- Reaction Setup: In a round-bottom flask, dissolve **diethyl formamidomalonate** (1 equivalent) and an aldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.
- Catalyst Addition: Add a catalytic amount of a weak base, for instance, piperidine or triethylamine (0.1 equivalents).
- Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the desired

condensation product.



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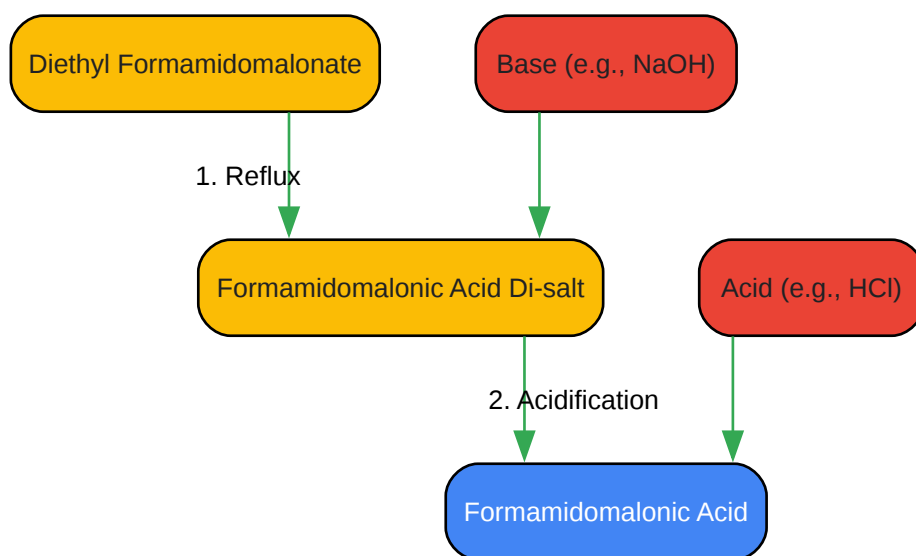
Knoevenagel Condensation Workflow

Hydrolysis to Formamidomalonic Acid

This protocol outlines the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

Methodology:

- Reaction Setup: Dissolve **diethyl formamidomalonate** in an ethanolic solution of a strong base, such as sodium hydroxide or potassium hydroxide.
- Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
- Workup and Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried.



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Hydrolysis of **Diethyl Formamidomalonate**

Safety and Handling

Diethyl formamidomalonate should be handled with care in a well-ventilated area.[6] It is sensitive to moisture and light.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[6] Store in a tightly closed container in a cool, dry place.[6]

Conclusion

Diethyl formamidomalonate is a valuable and versatile chemical intermediate with a well-defined set of chemical properties. Its ability to undergo a range of chemical transformations makes it an important tool for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of its properties and reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.

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